Phosphonic acid, (2-oxopentyl)-, dimethyl ester
Description
This compound belongs to a broader class of phosphonic acid esters, which are widely studied for their applications in organic synthesis, medicinal chemistry, and materials science. Its structure combines hydrolytically labile ester groups with a ketone functionality, making it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
65921-74-6 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1-dimethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C7H15O4P/c1-4-5-7(8)6-12(9,10-2)11-3/h4-6H2,1-3H3 |
InChI Key |
OQXQVUGMNUESFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of phosphonic acid, (2-oxopentyl)-, dimethyl ester generally proceeds via the formation of dialkyl phosphonate intermediates, followed by functionalization of the alkyl chain to introduce the 2-oxopentyl group. The process often involves:
- Starting from dialkyl phosphites such as dimethyl phosphite.
- Formation of dialkyl formylphosphonates by reaction with alkali metals and formic or acetic anhydrides.
- Subsequent reaction with organolithium reagents derived from ketones or imines to introduce the oxopentyl moiety.
- Optional cyclization or substitution steps to modify the side chain.
- Final purification by distillation or crystallization.
Detailed Synthetic Routes
Preparation of Dialkyl Formylphosphonates
Dialkyl formylphosphonates, key intermediates, are prepared by reacting dialkyl phosphites (e.g., dimethyl phosphite) with alkali metals such as sodium, followed by treatment with formic or acetic anhydride. This reaction yields the formylphosphonate esters necessary for subsequent carbon-carbon bond formation steps.
| Reagents | Conditions | Outcome |
|---|---|---|
| Dimethyl phosphite + Na | Controlled temperature | Sodium salt intermediate |
| Sodium salt + formic acetic anhydride | Room temperature to mild heating | Dimethyl formylphosphonate |
Formation of (1-hydroxy-2-methyl-3-oxopentyl)phosphonate Diesters
A critical step involves the reaction of 3-pentanone with an amine (e.g., cyclohexylamine) in a solvent like benzene to form an imine intermediate, N-(3-pentylidene)cyclohexylamine, which is isolated by fractional distillation. This imine is then treated with a lithium dialkyl amide to generate a 3-oxopentyllithium species. This organolithium intermediate reacts with the dialkyl formylphosphonate to yield the (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diester.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 3-pentanone + cyclohexylamine | Benzene, reflux, fractional distillation | N-(3-pentylidene)cyclohexylamine |
| Imine + lithium dialkyl amide | Low temperature, inert atmosphere | 3-oxopentyllithium intermediate |
| Organolithium + dimethyl formylphosphonate | Controlled addition, mild temperature | (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diester |
Cyclization and Substitution Reactions
The (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diesters can be further functionalized by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in ethanol to form oxime derivatives. These oximes are then reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of bases like sodium hydride in solvents such as benzene to introduce tosyloxyimino groups.
Subsequent cyclization to form epoxypropyl phosphonate diesters can be achieved by treating the hydroxy-substituted phosphonate diester with bases including sodium bicarbonate or sodium acetate in alcoholic solvents (ethanol, propanol, or butanol) or mixtures thereof, at temperatures ranging from 30°C to 80°C for several hours.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Phosphonate diester + NH2OH·HCl + NaOH | Ethanol, room temperature | Oxime derivative |
| Oxime + p-toluenesulfonyl chloride + NaH | Benzene, 5-10°C, dropwise addition | Tosyloxyimino phosphonate |
| Cyclization with NaHCO3 | 80% ethanol, 40°C, 4 hours | (cis-1,2-epoxypropyl)-phosphonic acid diester |
Hydrolysis and Resolution
To obtain the free phosphonic acid from the diester, acid or acid-base hydrolysis is used to cleave the ester groups. Alternatively, catalytic hydrogenation can be employed for benzyl or lower alkenyl esters. The racemic mixture obtained from cyclization can be resolved using chiral resolving agents such as quinine or α-phenethylamine to isolate the biologically active cis isomer.
Data Tables Summarizing Key Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents / Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| 1 | Dimethyl phosphite + Na | Sodium metal | None specified | Ambient | Variable | Formation of sodium salt intermediate |
| 2 | Sodium salt + formic acetic anhydride | Formic acetic anhydride | None specified | Mild heating | Variable | Formation of dimethyl formylphosphonate |
| 3 | 3-pentanone + cyclohexylamine | Cyclohexylamine | Benzene | Reflux | Variable | Formation of imine intermediate |
| 4 | Imine + lithium dialkyl amide | Lithium diethyl amide | Ether or benzene | Low temp | Short | Generation of organolithium intermediate |
| 5 | Organolithium + dimethyl formylphosphonate | Dimethyl formylphosphonate | Ether or benzene | Mild temp | Short | Formation of (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diester |
| 6 | Phosphonate diester + hydroxylamine hydrochloride | NaOH | Ethanol | Ambient | Hours | Formation of oxime derivative |
| 7 | Oxime + p-toluenesulfonyl chloride + NaH | p-Toluenesulfonyl chloride, NaH | Benzene | 5-10 | Short | Formation of tosyloxyimino phosphonate |
| 8 | Hydroxy phosphonate diester + NaHCO3 | Sodium bicarbonate | 80% ethanol | 30-40 | 4 | Cyclization to (cis-1,2-epoxypropyl)-phosphonate diester |
| 9 | Diester hydrolysis or catalytic hydrogenation | Acid/base or catalyst | Varies | Varies | Varies | Cleavage to free phosphonic acid |
| 10 | Racemic mixture resolution | Quinine or α-phenethylamine | Suitable solvent | Ambient | Variable | Isolation of biologically active isomer |
In-Depth Research Findings and Notes
The cyclization step to form the epoxypropyl phosphonate diester is base-catalyzed and can utilize either inorganic bases like sodium bicarbonate or organic bases such as triethylamine or pyridine. The reaction typically proceeds in alcoholic solvents or mixtures with water, with reaction times ranging from 1 to 5 hours at moderate temperatures (30-60°C).
The ester groups in the phosphonate diesters can be cleaved by acid or acid-base hydrolysis or by catalytic hydrogenation when benzyl esters are involved. This step is crucial for obtaining the free phosphonic acid form.
The racemic mixture formed during cyclization can be resolved using chiral amines such as quinine or α-phenethylamine to isolate the biologically active cis isomer, which is levorotatory and has two optically active centers on the propyl chain.
Alternative preparation methods involve starting from pentavalent phosphorus esters and alkanediones, with rearrangement catalyzed by basic agents such as alkali metals or their hydroxides, oxides, or alcoholates. This method avoids by-products and yields high-purity oxo phosphonates.
The rearrangement processes can be carried out at room temperature or with mild cooling, often in the presence of inert solvents like benzene, toluene, or xylene, and require only small amounts of catalyst (0.001% to 1.0% by weight).
Chemical Reactions Analysis
Phosphonic acid, (2-oxopentyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonic acid, (2-oxopentyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, (2-oxopentyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Alkyl Chains and Substituents
Table 1: Structural Comparison of Phosphonic Acid Esters
Key Observations :
- Substituents : The ketone group at the 2-position is common, but derivatives with aromatic (e.g., phenyl in ) or electron-withdrawing groups (e.g., CF3 in ) exhibit distinct reactivity and stability profiles.
- Ester Groups : Diethyl esters (e.g., ) generally hydrolyze more slowly than dimethyl esters due to steric hindrance, impacting their stability in aqueous environments .
Physicochemical Properties and Reactivity
Table 2: Comparative Physicochemical Data
Notes:
- Hydrolytic stability is influenced by ester group size and electronic effects. Dimethyl esters degrade faster than diethyl analogs under acidic conditions .
- The ketone group in the target compound allows for reactions such as condensations or reductions, unlike CF3- or phenyl-substituted derivatives, which prioritize electronic effects .
Biological Activity
Phosphonic acid derivatives, particularly those with biological activity, have garnered significant attention in pharmaceutical research. Among these compounds, Phosphonic acid, (2-oxopentyl)-, dimethyl ester has been studied for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphonic acid group and a pentyl chain with a carbonyl functional group. The general formula can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Phosphonic acid derivatives often act as enzyme inhibitors. For instance, they can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to various metabolic disorders and cancers. Research indicates that certain phosphonic acid compounds can significantly reduce NNMT activity, thereby affecting cellular proliferation in cancer cell lines .
- Antimicrobial Properties :
- Receptor Modulation :
Case Study 1: NNMT Inhibition
A study investigating the impact of phosphonic acid derivatives on NNMT revealed that specific compounds could reduce cell proliferation in human oral cancer cells (HSC-2) significantly. The most active compound demonstrated a dose-dependent inhibition of cell growth with a 44% reduction at high concentrations after 72 hours of treatment .
Case Study 2: Antimicrobial Activity
Research focused on the MEP pathway highlighted the efficacy of phosphonic acid derivatives against various pathogens. For example, fosmidomycin, a known inhibitor of the MEP pathway, has been effective against malaria parasites and is currently under clinical evaluation for other infectious diseases .
Data Tables
Q & A
Q. What are the established synthetic routes for Phosphonic acid, (2-oxopentyl)-, dimethyl ester, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between phosphonic acid dichlorides and dimethyl esters under controlled conditions. For example, phosphonic acid dichlorides can react with dimethyl esters in the presence of a base (e.g., triethylamine) to form the target compound. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
- Catalytic additives : Boric acid or molybdenum oxide catalysts improve yields in oxidation steps, as seen in analogous phosphonate syntheses .
- Yield optimization : Pilot-scale studies suggest yields >90% are achievable with rigorous exclusion of moisture and precise stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonate group. Splitting patterns (if any) indicate neighboring carbonyl groups .
- IR Spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (P=O stretch) and ~1700 cm⁻¹ (ketone C=O stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CH₃O groups) confirm the structure .
Advanced Research Questions
Q. How does the electron-withdrawing phosphonate group influence the reactivity of the 2-oxopentyl moiety in nucleophilic addition reactions?
- Methodological Answer : The phosphonate group stabilizes enolate intermediates via resonance, enhancing the electrophilicity of the ketone. Experimental strategies to probe this include:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess enolate formation.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and transition states .
- Competitive experiments : Compare reactivity with non-phosphorylated analogs to quantify rate enhancements .
Q. What strategies resolve contradictions in reported biological activity data for phosphonate esters, such as enzyme inhibition vs. non-specific binding?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purification : Use preparative HPLC or recrystallization to achieve >99% purity (verified by LC-MS) .
- Control experiments : Test for off-target effects using knockout enzymes or competitive inhibitors .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish specific vs. non-specific interactions .
Q. How can computational methods predict the environmental stability and degradation pathways of this compound?
- Methodological Answer : Use multi-scale modeling approaches:
- Hydrolysis prediction : Molecular dynamics (MD) simulations in explicit water models (e.g., TIP3P) identify cleavage sites (e.g., ester vs. P=O bonds) .
- Photodegradation studies : Time-Dependent DFT (TD-DFT) calculates UV absorption spectra to predict reactivity under sunlight .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental half-life data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
